molecular formula C7H3ClFNS B1593345 1-Chloro-3-fluoro-2-isothiocyanatobenzene CAS No. 899806-25-8

1-Chloro-3-fluoro-2-isothiocyanatobenzene

Cat. No. B1593345
Key on ui cas rn: 899806-25-8
M. Wt: 187.62 g/mol
InChI Key: DFQHWRCYXUNZDH-UHFFFAOYSA-N
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Patent
US08916599B2

Procedure details

A mixture of 2-chloro-6-fluoro-phenylamine (400 mg, 2.8 mmol), thiocarbonic acid O,O-dipyridin-2-yl ester (650 mg, 2.8 mmol) and TEA (840 μL, 6.0 mmol) in 5 mL THF was stirred overnight at 50° C. The mixture was heated to 65° C. and stirred for further 5 h. The mixture was concentrated i.vac. The residue was purified by chromatography on HPLC (C-18 Symmetry, eluent gradient: water+0.15% HCOOH+15-100% acetonitrile).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
840 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[NH2:9].N1C=CC=CC=1O[C:17](=[S:25])OC1C=CC=CN=1>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[N:9]=[C:17]=[S:25]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
ClC1=C(C(=CC=C1)F)N
Name
Quantity
650 mg
Type
reactant
Smiles
N1=C(C=CC=C1)OC(OC1=NC=CC=C1)=S
Name
TEA
Quantity
840 μL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred overnight at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 65° C.
STIRRING
Type
STIRRING
Details
stirred for further 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated i.vac
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on HPLC (C-18 Symmetry, eluent gradient: water+0.15% HCOOH+15-100% acetonitrile)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=C(C(=CC=C1)F)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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